molecular formula C9H13NO3S B1360015 5-(Ethylsulfonyl)-2-methoxyaniline CAS No. 5339-62-8

5-(Ethylsulfonyl)-2-methoxyaniline

Cat. No.: B1360015
CAS No.: 5339-62-8
M. Wt: 215.27 g/mol
InChI Key: XDLWNEUYUGKDTC-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-2-methoxyaniline is an organic compound that belongs to the class of sulfonyl anilines It is characterized by the presence of an ethylsulfonyl group attached to the benzene ring, along with a methoxy group and an amino group

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 3,5-dinitrobenzoate, indicates that it is combustible and toxic to aquatic life . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . It should also be avoided to release it to the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Ethylsulfonyl)-2-methoxyaniline typically involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of ethanol and water as solvents, which are environmentally friendly and cost-effective . The reaction conditions are carefully controlled to ensure high yield and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways . For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethylsulfonyl-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-3-14(11,12)7-4-5-9(13-2)8(10)6-7/h4-6H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLWNEUYUGKDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201554
Record name 5-Ethylsulphonyl-o-anisidine
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Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-62-8
Record name 5-(Ethylsulfonyl)-2-methoxybenzenamine
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Record name 5-Ethylsulphonyl-o-anisidine
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Record name 5-(Ethylsulfonyl)-2-methoxyaniline
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Record name 5-Ethylsulphonyl-o-anisidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5-(Ethylsulfonyl)-2-methoxyaniline a molecule of interest in drug discovery?

A1: this compound is a versatile building block in medicinal chemistry. It's a key structural component in various compounds exhibiting biological activity, particularly as a pharmacophore in kinase inhibitors. [, ] For instance, it features in several inhibitors targeting VEGFR2, a key receptor in angiogenesis. [] Its presence in these inhibitors underscores its potential in developing new anti-cancer therapies.

Q2: Are there any publicly available resources showcasing the use of this compound in structural biology?

A2: Yes, the Protein Data Bank (PDB) houses a structure (PDB ID: 1Y6A) featuring a compound derived from this compound. [] This structure provides insights into how the compound interacts with its target protein at a molecular level, aiding further research and drug design efforts.

Q3: Why is the synthesis of this compound significant in the research field?

A3: Despite its importance as a building block for bioactive compounds, this compound wasn't commercially available until recently. [] Researchers had to synthesize it themselves, often relying on procedures that might have had limitations. The development of a new, efficient synthetic route for this compound, as described in the literature, is significant. [] This readily accessible synthesis paves the way for more extensive research and development of novel therapeutics incorporating this valuable scaffold.

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